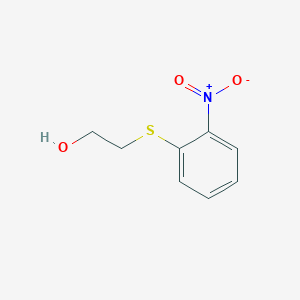

2-(2-Nitrophenylthio)ethanol

Description

Structure

3D Structure

Properties

CAS No. |

13287-78-0 |

|---|---|

Molecular Formula |

C8H9NO3S |

Molecular Weight |

199.23 g/mol |

IUPAC Name |

2-(2-nitrophenyl)sulfanylethanol |

InChI |

InChI=1S/C8H9NO3S/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2 |

InChI Key |

VMYUGEINKTZKMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SCCO |

Origin of Product |

United States |

Contextualization Within the Chemistry of Nitroaromatic Thioethers

Nitroaromatic thioethers are a class of organic compounds characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, which is in turn bonded to a sulfur atom (thioether linkage). The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the adjacent thioether linkage. cymitquimica.com This electronic effect makes the aromatic ring susceptible to nucleophilic attack and can also affect the reactivity of the thioether sulfur atom. cymitquimica.com

The study of nitroaromatic compounds is a vast and important area of organic chemistry. researchgate.netresearchgate.net These compounds are used in a variety of applications, including the synthesis of dyes, polymers, and pharmaceuticals. researchgate.net The introduction of a thioether linkage adds another layer of complexity and functionality to these molecules, opening up new avenues for research and application.

The position of the nitro group on the aromatic ring relative to the thioether linkage is crucial in determining the compound's reactivity. In the case of 2-(2-Nitrophenylthio)ethanol, the "ortho" positioning of the nitro group creates specific steric and electronic effects that are different from its "meta" and "para" isomers.

Significance As a Research Target and Synthetic Intermediate

Direct Synthetic Routes to the 2-Nitrophenylthioethanol Core

Direct approaches to the this compound scaffold primarily involve the formation of the key carbon-sulfur bond through nucleophilic substitution or addition reactions.

Nucleophilic Substitution Reactions Involving 2-Nitrothiophenol (B1584256) Derivatives

A common and straightforward method for synthesizing this compound is the nucleophilic substitution reaction between a 2-nitrothiophenol salt and a suitable 2-haloethanol. In this reaction, the thiolate anion, generated by deprotonating 2-nitrothiophenol with a base, acts as a nucleophile and displaces a halide from a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol (B42945).

The reaction is typically carried out in a polar solvent to facilitate the dissolution of the reactants and to stabilize the charged intermediates. The choice of base is crucial for the efficient generation of the thiolate. Common bases include sodium hydroxide, potassium carbonate, and sodium bicarbonate. google.com For instance, the reaction of 2-nitrothiophenol with 2-bromoethanol in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) can yield this compound. nih.gov

The general scheme for this reaction is as follows:

Scheme 1: Synthesis of this compound via Nucleophilic Substitution

This method is also applicable to the synthesis of various analogues by using substituted 2-nitrothiophenols or different haloalcohols. The efficiency of this SNAr (Nucleophilic Aromatic Substitution) reaction can be influenced by the nature of the substituents on the aromatic ring. nih.gov

Addition Reactions to Unsaturated Substrates Yielding Thioether Linkages

An alternative direct route involves the addition of 2-nitrothiophenol to an unsaturated substrate, most notably an epoxide such as ethylene (B1197577) oxide. This reaction, known as thio-alkylation, proceeds via the ring-opening of the epoxide by the nucleophilic thiophenol.

This method can be catalyzed by both acids and bases. In a basic medium, the thiolate anion attacks one of the carbon atoms of the epoxide ring, leading to the formation of the corresponding β-hydroxy thioether. The use of a catalyst, such as a large-pore zeolite like Na-X, has been reported to facilitate the reaction between thiophenols and ethylene carbonate (a precursor to ethylene oxide) to produce β-hydroxy sulfides. tandfonline.comtandfonline.com While this method has been shown to be effective for thiophenol and some of its derivatives, the yield for 4-nitrothiophenol (B108094) was noted to be moderate due to its reduced nucleophilicity. tandfonline.comtandfonline.com

The general reaction can be depicted as:

Scheme 2: Synthesis of this compound via Addition to Ethylene Oxide

Precursor Transformations for this compound Derivatives

The synthesis of derivatives of this compound can also be achieved by transforming precursor molecules that already contain either the nitroaromatic or the organosulfur moiety.

Synthesis via Reactions of 2-Nitrobenzenesulfenyl Chloride

2-Nitrobenzenesulfenyl chloride is a versatile reagent for the introduction of the 2-nitrophenylthio group. chemimpex.comnih.gov It can be prepared by the chlorination of 2,2'-dinitrodiphenyl disulfide. chemicalbook.com This electrophilic sulfur compound readily reacts with nucleophiles.

For the synthesis of this compound, 2-nitrobenzenesulfenyl chloride can be reacted with ethylene glycol. google.com In this reaction, one of the hydroxyl groups of ethylene glycol attacks the electrophilic sulfur atom of the sulfenyl chloride, leading to the formation of the desired product and hydrochloric acid. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl formed. researchgate.net

The synthesis of 2-nitrobenzenesulfonyl chloride itself can be achieved by the oxidation of di-o-nitrophenyl disulfide with chlorine in the presence of hydrochloric and nitric acids. orgsyn.org

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Nitrobenzenesulfenyl chloride | Ethylene glycol | This compound | google.com |

| 2,2'-Dinitrodiphenyl disulfide | Chlorine | 2-Nitrobenzenesulfenyl chloride | chemicalbook.comorgsyn.org |

Derivatization from Related Organosulfur and Nitroaromatic Precursors

Derivatives of this compound can be synthesized from a variety of organosulfur and nitroaromatic precursors. mdpi-res.com For example, various substituted 2-nitrophenylthio)ethanol analogues can be prepared by reacting the corresponding substituted 2-nitrothiophenol or 2-nitrobenzenesulfenyl chloride with an appropriate alcohol. nih.govcdnsciencepub.com

Furthermore, transformations of the nitro group or the aromatic ring can be performed on a pre-existing 2-(arylthio)ethanol structure. For instance, a nitration reaction on a phenylthioethanol derivative could introduce a nitro group, although controlling the regioselectivity might be challenging. Conversely, the nitro group of this compound can be reduced to an amino group, which can then be further functionalized. researchgate.net This approach allows for the synthesis of a diverse library of compounds for various applications. nih.gov

The synthesis of related structures, such as 2-((2-nitrophenyl)amino)ethanol, can be achieved through the reaction of 1-chloro-2-nitrobenzene (B146284) with 2-aminoethanol, showcasing a similar nucleophilic aromatic substitution pathway. This highlights the broader applicability of these synthetic strategies in generating a range of nitroaromatic compounds.

| Precursor Compound | Reagent(s) | Resulting Compound Class | Reference |

| Substituted 2-nitrothiophenol | 2-Haloethanol | Substituted this compound | nih.gov |

| Phenylthioethanol | Nitrating agent | Nitrophenylthioethanol | - |

| This compound | Reducing agent | 2-(2-Aminophenylthio)ethanol | researchgate.net |

| 1-Chloro-2-nitrobenzene | 2-Aminoethanol | 2-((2-Nitrophenyl)amino)ethanol |

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 2 2 Nitrophenylthio Ethanol

Reactions Involving the Hydroxyl (-OH) Functionality

The primary alcohol group in 2-(2-Nitrophenylthio)ethanol is a versatile functional handle that can undergo a variety of transformations typical of alcohols, including etherification, esterification, oxidation, and nucleophilic substitution.

Etherification and Esterification Reactions

The hydroxyl group of this compound can be readily converted into ethers and esters through established synthetic protocols.

Etherification: The formation of an ether linkage, such as in the synthesis of alkyl aryl ethers, can be achieved. organic-chemistry.org A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libguides.com For this compound, this would involve its reaction with a base like sodium hydride followed by an alkyl halide (R-X) to yield the corresponding ether. Alternatively, acid-catalyzed dehydration with another alcohol can form symmetrical ethers, though this is less controlled for producing unsymmetrical ethers. libretexts.org Copper-catalyzed cross-coupling reactions of alcohols with aryl halides also provide a modern route to aryl ethers. organic-chemistry.org

Esterification: Esterification is a fundamental reaction of alcohols, typically achieved by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer-Spier esterification. libretexts.orgusask.ca This is a reversible reaction, and to drive it to completion, water is typically removed as it is formed. libretexts.org For instance, reacting this compound with a carboxylic acid (R-COOH) under acidic conditions (e.g., concentrated sulfuric acid) would yield the corresponding ester. libretexts.org More reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, can also be used to achieve a more rapid and irreversible esterification. libguides.com The use of coupling reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) represents a modern, environmentally friendly approach to forming esters. organic-chemistry.org

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents | Product Type | General Equation |

|---|

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether | R-OH + R'-X → R-O-R' + HX | | Esterification | Carboxylic Acid (R'-COOH) + Acid Catalyst | Ester | R-OH + R'-COOH ⇌ R-O-CO-R' + H₂O | | Esterification | Acid Chloride (R'-COCl) + Base | Ester | R-OH + R'-COCl → R-O-CO-R' + HCl | R represents the 2-(2-nitrophenylthio)ethyl group.

Controlled Oxidation to Carbonyl Compounds and Carboxylic Acid Derivatives

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. libretexts.org

Oxidation to Aldehydes: The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents and conditions that prevent over-oxidation to the carboxylic acid. libretexts.orgchemguide.co.uk A common and effective reagent for this transformation is Pyridinium Chlorochromate (PCC). youtube.com The reaction is typically carried out in an anhydrous solvent like dichloromethane. When this compound is treated with PCC, it is converted to 2-(2-nitrophenylthio)acetaldehyde. Another modern method involves using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite. d-nb.info It is crucial to distill the aldehyde as it forms to prevent its subsequent oxidation. libretexts.orgchemguide.co.uk

Oxidation to Carboxylic Acids: Stronger oxidizing agents are required for the complete oxidation of the primary alcohol to a carboxylic acid. chemguide.co.uk Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium (VI) reagents like chromic acid (H₂CrO₄) generated from sodium or potassium dichromate and sulfuric acid, are effective for this purpose. libretexts.orgpressbooks.pub The reaction typically involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure the intermediate aldehyde is fully converted to the carboxylic acid, 2-(2-nitrophenylthio)acetic acid. chemguide.co.ukorganic-chemistry.org

Table 2: Oxidation Products of this compound

| Target Product | Reagent | Reaction Condition |

|---|---|---|

| Aldehyde (2-(2-nitrophenylthio)acetaldehyde) | Pyridinium Chlorochromate (PCC) | Anhydrous solvent, controlled temperature. youtube.com |

| Aldehyde (2-(2-nitrophenylthio)acetaldehyde) | TEMPO/NaOCl | Biphasic system, catalytic. d-nb.info |

| Carboxylic Acid (2-(2-nitrophenylthio)acetic acid) | Potassium Permanganate (KMnO₄) | Basic solution, heat. pressbooks.pub |

| Carboxylic Acid (2-(2-nitrophenylthio)acetic acid) | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Acidic solution, reflux. libretexts.org |

Nucleophilic Displacement Reactions of the Hydroxyl Group

The hydroxyl group itself is a poor leaving group (hydroxide ion, OH⁻) for nucleophilic substitution reactions. libretexts.org Therefore, to facilitate displacement, it must first be converted into a good leaving group. A common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺). msu.edu The leaving group is now a neutral water molecule, which is much more stable. libretexts.org

For example, treatment of this compound with concentrated hydrohalic acids (HCl, HBr, HI) can convert it into the corresponding 2-(2-nitrophenylthio)ethyl halide via an Sₙ2 mechanism. msu.edu The reaction with HCl is often slower and may require the addition of a Lewis acid like zinc chloride (ZnCl₂) to facilitate the process. libretexts.org

Another important method involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, which can then be readily displaced by a wide range of nucleophiles in a subsequent Sₙ2 reaction. libguides.com

Transformations of the Nitro (-NO₂) Group

The nitro group on the aromatic ring is a key functionality that can be selectively transformed, leading to important synthetic intermediates.

Selective Reduction to Amino and Hydroxylamine (B1172632) Derivatives

The reduction of the aromatic nitro group in this compound to an amino group is a critical transformation, yielding 2-(2-aminophenylthio)ethanol, a precursor for various heterocyclic compounds. This reduction must be selective to avoid affecting other potential reducible groups in the molecule.

A variety of reagents can achieve this transformation. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum (Pt), or Raney Nickel (Raney-Ni) with hydrogen gas is a common and efficient method. google.com Transfer hydrogenation, using a hydrogen source like hydrazine (B178648) in the presence of a catalyst, is also effective. niscpr.res.in Chemical reducing agents such as tin (Sn) or iron (Fe) in acidic media (e.g., HCl), or sodium borohydride (B1222165) in the presence of a catalyst like Ni(PPh₃)₄ or FeCl₂, can also be employed for the selective reduction of nitroarenes. jsynthchem.comd-nb.info The choice of reagent can be critical to ensure chemoselectivity. For instance, NaBH₄ alone does not typically reduce nitro groups but can do so when combined with specific catalysts, offering a method that can tolerate other functional groups like esters. d-nb.info

Under carefully controlled conditions, the reduction can sometimes be stopped at the intermediate hydroxylamine stage. cdnsciencepub.com For example, the reduction of related α-(o-nitrophenylthio)ketones with sodium borohydride and palladium-charcoal has been shown to yield various products, including those resulting from reduction to the hydroxylamine or amine. cdnsciencepub.com

Table 3: Selective Reduction of the Nitro Group

| Reagent System | Product | Key Features |

|---|---|---|

| H₂ / Raney-Ni | Amine | Catalytic hydrogenation. google.compatsnap.com |

| H₂ / Pd/C | Amine | Common and efficient catalytic hydrogenation. cdnsciencepub.com |

| Hydrazine / Zn or Mg powder | Amine | Inexpensive and efficient transfer hydrogenation. niscpr.res.in |

| NaBH₄ / Ni(PPh₃)₄ | Amine | Reduces nitro group in the presence of carbonyls. jsynthchem.com |

| NaBH₄ / FeCl₂ | Amine | Chemoselective for nitro group over ester groups. d-nb.info |

| Sodium Borohydride / Pd-C | Hydroxylamine/Amine | Product depends on substrate and conditions. cdnsciencepub.com |

Intramolecular Cyclization Reactions Promoted by Nitro Group Reduction

The product of the nitro group reduction, 2-(2-aminophenylthio)ethanol, contains two key functional groups—an aromatic amine and a primary alcohol—positioned to undergo intramolecular cyclization. This reaction is a cornerstone for the synthesis of the 1,4-benzothiazine heterocyclic system. rsc.orgnih.gov

The process begins with the in situ or separate synthesis of 2-(2-aminophenylthio)ethanol via the reduction of this compound. The resulting aminothiophenol derivative can then cyclize. The cyclization of 2-(2-aminophenylthio)ethanol would involve the nucleophilic attack of the amino group onto the carbon bearing the hydroxyl group, or an acid-catalyzed condensation/cyclization. This typically results in the formation of a 3,4-dihydro-2H-1,4-benzothiazine ring system. The synthesis of 1,4-benzothiazines is often accomplished by reacting 2-aminothiophenols with compounds containing a two-carbon unit that can react with both the amine and thiol, such as α-haloketones or epoxides. nih.gov In the case of 2-(2-aminophenylthio)ethanol, an intramolecular cyclization via dehydration would lead to the formation of the 1,4-benzothiazine core structure. For instance, related reductive cyclizations of α-(o-nitrophenylthio)ketones and esters are known to produce various benzothiazine derivatives. cdnsciencepub.comcdnsciencepub.com

Reactivity at the Thioether (-S-) Linkage

The thioether linkage in this compound is a key site of chemical reactivity, susceptible to oxidation and capable of participating in intramolecular reactions.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. Common oxidants for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone). jchemrev.comorganic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.netacsgcipr.org

The oxidation to the sulfoxide introduces a chiral center at the sulfur atom, while further oxidation to the sulfone results in a product with different electronic and steric properties. The electron-withdrawing nature of the resulting sulfinyl and sulfonyl groups can influence the reactivity of the rest of the molecule.

The selective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone can be challenging but is often achievable under carefully controlled conditions. jchemrev.comorganic-chemistry.org For instance, using one equivalent of an oxidizing agent at low temperatures often favors the formation of the sulfoxide. Conversely, the use of excess oxidant and/or higher temperatures typically leads to the formation of the sulfone. organic-chemistry.org Molybdate-catalyzed hydrogen peroxide oxidation has been noted for the oxidation of the related 2-(p-nitrophenylthio)ethyl group, suggesting a viable method for the title compound. scribd.com

Below is a table summarizing common oxidizing agents used for the oxidation of thioethers and their typical outcomes.

| Oxidizing Agent | Typical Product(s) | Reaction Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Can be selective for sulfoxide with controlled stoichiometry; catalysis (e.g., with acetic acid or metal catalysts) can enhance reactivity and selectivity. nih.govresearchgate.netnih.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Highly effective; 1 equivalent typically yields the sulfoxide, while ≥2 equivalents yield the sulfone. |

| Potassium peroxymonosulfate (Oxone®) | Sulfoxide, Sulfone | A versatile and powerful oxidant, often used in a biphasic system or buffered solution. jchemrev.com |

| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | Generally a mild and selective reagent for the preparation of sulfoxides. |

| Nitric Acid (HNO₃) | Sulfoxide | A strong oxidant, though its use can sometimes lead to nitration of the aromatic ring as a side reaction. jchemrev.com |

Participation in Neighboring Group Effects (Anchimeric Assistance)

The thioether linkage in this compound can play a crucial role in the reactivity of the adjacent ethyl chain through a phenomenon known as neighboring group participation (NGP), or anchimeric assistance. wikipedia.orggpi.ac.inlibretexts.orgimperial.ac.ukyoutube.com This intramolecular effect can lead to significant rate enhancements and stereochemical control during nucleophilic substitution reactions at the carbon atom bearing a leaving group.

When a reaction occurs at the carbon atom adjacent to the sulfur, the sulfur atom can act as an internal nucleophile. It can attack the reaction center, displacing the leaving group and forming a cyclic episulfonium ion intermediate. This intramolecular participation is often kinetically more favorable than the direct attack of an external nucleophile. wikipedia.orggpi.ac.in

The formation of this cyclic intermediate has two important consequences:

Rate Acceleration: The intramolecular nature of the initial step often leads to a significant increase in the reaction rate compared to a similar molecule without the participating neighboring group. wikipedia.org For example, the hydrolysis of sulfur mustards (bis(2-chloroethyl) sulfide) is significantly faster than that of a typical primary alkyl chloride due to anchimeric assistance from the sulfur atom. wikipedia.org

This principle is well-documented for molecules with a β-thioether substituent and is directly applicable to derivatives of this compound where the hydroxyl group is converted into a good leaving group (e.g., a tosylate or halide).

Aromatic Ring Functionalizations and Substitutions

The nitrophenyl moiety of this compound is a site for potential functionalization, with the existing substituents influencing the position of further substitution.

Directed Functionalization of the Nitrophenyl Moiety

While the nitro group is a strong deactivating group for classical electrophilic aromatic substitution, it can act as a directing group in certain transition-metal-catalyzed C-H functionalization reactions. This is a powerful strategy for achieving regioselective substitution on the aromatic ring that might be difficult to achieve through traditional methods.

One such strategy is directed ortho-metalation (DoM) . In this approach, a directing group coordinates to an organometallic reagent (typically an organolithium compound), which then deprotonates a nearby C-H bond, usually at the ortho position. wikipedia.orguwindsor.caharvard.eduscispace.com The resulting aryl-metal species can then react with various electrophiles to introduce a new substituent. While the thioether and the nitro group are both potential directing groups, their relative directing abilities and the reaction conditions would determine the outcome.

More directly relevant is the use of the nitro group itself to direct C-H activation. The nitro group, despite its electron-withdrawing nature, can coordinate to a transition metal center and direct the functionalization to the ortho C-H bond. For instance, rhodium(III) catalysts have been successfully employed for the ortho-alkynylation of nitroarenes. rsc.org In this process, the nitro group serves as the directing group, enabling the selective introduction of an alkynyl group at the position ortho to it. rsc.org This type of directed functionalization provides a pathway to synthesize derivatives of this compound with substituents at the C3 position of the phenyl ring.

The general scheme for such a transformation would involve the coordination of the nitro group to the metal catalyst, followed by the cleavage of the ortho C-H bond and subsequent reaction with an electrophile. This approach bypasses the usual directing rules of electrophilic aromatic substitution and allows for the synthesis of otherwise inaccessible isomers.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Nitrophenylthio Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon framework and the spatial arrangement of atoms.

Proton (¹H) NMR for Structural and Stereochemical Assignments

The ¹H NMR spectrum of 2-(2-Nitrophenylthio)ethanol offers a clear map of the proton environments within the molecule. The aromatic region of the spectrum is characteristic of a 1,2-disubstituted benzene (B151609) ring, presenting a complex multiplet pattern due to the coupling between adjacent protons. The electron-withdrawing nitro group and the sulfur atom significantly influence the chemical shifts of these aromatic protons.

The aliphatic portion of the molecule gives rise to two distinct signals corresponding to the two methylene (B1212753) groups (-S-CH₂- and -CH₂-OH). These typically appear as triplets due to coupling with the adjacent methylene protons. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20 - 8.20 | m | - |

| -S-CH₂ -CH₂OH | ~ 3.20 | t | ~ 6-7 |

| -SCH₂-CH₂ -OH | ~ 3.80 | t | ~ 6-7 |

| -CH₂-OH | Variable | br s | - |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, one would expect to observe eight distinct signals, corresponding to the six carbons of the aromatic ring and the two carbons of the ethanol (B145695) side chain. The chemical shifts are influenced by the substituents on the aromatic ring and the functional groups in the side chain. The carbon atom attached to the nitro group (C-NO₂) and the carbon atom bonded to the sulfur (C-S) can be identified by their characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-S | ~ 135 |

| Aromatic C-NO₂ | ~ 145 |

| Aromatic C-H | 124 - 134 |

| -C H₂-S- | ~ 35 |

| -C H₂-OH | ~ 60 |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons of the adjacent methylene groups in the ethanol chain, as well as between the neighboring protons on the aromatic ring, helping to trace the connectivity within these spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. columbia.edunih.govcreative-biostructure.com This allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C NMR data. For example, it would show a cross-peak between the proton signal at ~3.80 ppm and the carbon signal at ~60 ppm, confirming the -CH₂-OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. columbia.educreative-biostructure.comwisc.edu HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include those between the methylene protons and the aromatic carbons, particularly the proton signal from -S-CH₂- correlating to the aromatic carbon attached to the sulfur. This confirms the link between the thioethanol side chain and the nitrophenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The presence of the nitro group (NO₂) is confirmed by two strong absorption bands: an asymmetric stretching vibration typically around 1500-1530 cm⁻¹ and a symmetric stretching vibration around 1330-1350 cm⁻¹. cdnsciencepub.com The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Alcohol (-OH) |

| > 3000 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (-CH₂) |

| ~1510 | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| ~1340 | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

Data is based on typical values for related compounds. cdnsciencepub.com

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing a unique "molecular fingerprint". horiba.comarcadiascience.com While the O-H stretch is typically weak in Raman spectra, other functional groups in this compound would produce strong signals. The symmetric stretching vibration of the nitro group is expected to be particularly intense in the Raman spectrum. The aromatic ring vibrations, especially the ring "breathing" mode, also tend to produce strong and sharp Raman bands, which are highly characteristic of the substitution pattern. The C-S bond vibrations would also be observable, providing further structural confirmation.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(o-nitrophenylthio)-1-phenylethanol |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

The molecular ion peak (M⁺) for this compound (C₈H₉NO₃S) would be expected at an m/z corresponding to its molecular weight of 199.23. The fragmentation of this ion under electron ionization would likely proceed through several key pathways:

Alpha-Cleavage: Alcohols typically undergo cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, this would involve the loss of a ·CH₂OH radical (mass 31), leading to a significant fragment ion at m/z 168, corresponding to the [C₇H₆NO₂S]⁺ cation.

Cleavage of the Thioether Linkage: The C-S bonds are susceptible to cleavage. Breakage of the S-CH₂ bond would result in a [C₆H₄NO₂S]⁺ fragment at m/z 168. Alternatively, cleavage of the Aryl-S bond would yield a [C₂H₅OS]⁺ fragment at m/z 77 or a nitrophenyl radical.

Dehydration: A common fragmentation pathway for alcohols is the loss of a water molecule (M-18). tutorchase.com This would produce a fragment ion at m/z 181.

Nitro Group Fragmentation: Aromatic nitro compounds characteristically show fragments corresponding to the loss of ·NO (M-30) and ·NO₂ (M-46) radicals. This would result in peaks at m/z 169 and m/z 153, respectively. Rearrangements, such as the transfer of an oxygen atom from the nitro group to the sulfur (known as the "ortho effect"), can also occur, leading to more complex fragmentation patterns.

The relative abundance of these fragments helps in confirming the structure of the molecule. The base peak, which is the most intense peak in the spectrum, would likely correspond to one of the more stable fragment ions, such as the resonance-stabilized cation at m/z 168.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Corresponding Neutral Loss |

| 199 | [C₈H₉NO₃S]⁺ | Molecular Ion (M⁺) |

| 181 | [C₈H₇NOS]⁺ | H₂O |

| 169 | [C₈H₉OS]⁺ | NO |

| 168 | [C₇H₆NO₂S]⁺ | ·CH₂OH |

| 153 | [C₈H₉S]⁺ | NO₂ |

| 139 | [C₆H₅NO₂]⁺ | ·C₂H₄SH |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The spectrum is characteristic of the chromophores present in the molecule. azooptics.com The main chromophores in this compound are the nitrophenyl group and the sulfur atom of the thioether.

Specific experimental UV-Vis data for this compound is not found in the reviewed literature. However, the expected electronic absorption characteristics can be inferred from its structure and data on similar compounds. The spectrum is expected to be dominated by the electronic transitions of the nitroaromatic system.

Key expected transitions include:

π→π* Transitions: These high-intensity absorptions are characteristic of the aromatic ring and its conjugation with the nitro group. For substituted benzenes, these typically appear in the 200-280 nm range. azooptics.com The presence of the nitro group, a strong electron-withdrawing group, and the thioether, an auxochrome, would likely shift these bands to longer wavelengths (a bathochromic shift).

n→π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the sulfur atom) to an anti-bonding π* orbital. uomustansiriyah.edu.iq The n→π* transition of the nitro group in aromatic compounds often appears as a distinct band or shoulder at longer wavelengths, typically above 300 nm.

For comparison, related compounds like p-nitrophenol show a strong absorption peak that shifts depending on the solvent and pH, typically between 320 nm and 400 nm, corresponding to π→π* transitions involving the phenolate (B1203915) ion. researchgate.net Thioethers also exhibit absorption bands, though often weaker and at shorter wavelengths unless conjugated with a strong chromophore. researchgate.net The solvent can influence the position of the absorption maxima (λmax); polar solvents, for instance, can stabilize the ground or excited state differently, leading to shifts in the absorption bands. uomustansiriyah.edu.iq

Table 2: Predicted Electronic Transitions for this compound

| Wavelength (λ) Region | Type of Transition | Associated Chromophore |

| ~250-280 nm | π→π | Phenyl ring |

| >300 nm | n→π | Nitro group (NO₂) |

| >300 nm | π→π* | Conjugated Ar-NO₂ system |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

A search of the crystallographic literature and databases indicates that a single-crystal X-ray structure for this compound has not been reported. However, the crystal structure for its isomer, 2-((4-nitrophenyl)thio)ethan-1-ol, has been determined. researchgate.net While direct structural parameters cannot be provided for the ortho-isomer, a hypothetical analysis suggests that its solid-state structure would be significantly influenced by intermolecular hydrogen bonding involving the hydroxyl (-OH) group.

Computational Chemistry and Theoretical Studies on 2 2 Nitrophenylthio Ethanol

Molecular Geometry Optimization and Conformational Analysis

A detailed conformational analysis and molecular geometry optimization for 2-(2-Nitrophenylthio)ethanol has not been specifically reported. While studies on related structures, such as 2-substituted piperazines and various nitroaniline derivatives, have utilized computational methods to determine stable conformations, similar analyses for this compound are not present in the literature. nih.govacs.org Such a study would theoretically involve mapping the potential energy surface by rotating the key dihedral angles, such as the C-S-C-C and S-C-C-O bonds, to identify the global and local energy minima, which correspond to the most stable conformers of the molecule.

Electronic Structure Calculations (e.g., Density Functional Theory)

There are no specific reports of electronic structure calculations, such as those using Density Functional Theory (DFT), for this compound. DFT is a powerful tool for investigating the electronic properties of molecules, including the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. mdpi.comeurjchem.com For instance, DFT studies on 4-nitrophenylisocyanate and other nitrophenyl derivatives have been performed to understand their reactivity and electronic spectra. nanobioletters.combohrium.com A similar theoretical investigation on this compound would provide valuable insights into its reactivity and stability but has not been published.

Reaction Mechanism Elucidation and Transition State Modeling

The elucidation of reaction mechanisms involving this compound through transition state modeling is another area lacking specific research. Computational methods are frequently used to model the transition states of chemical reactions, providing information on activation energies and reaction pathways. thieme-connect.com For example, the mechanisms of reactions involving aryl thioethers, such as C-S bond activation and metathesis, have been investigated using computational models. nih.govd-nb.info However, transition state modeling for reactions specifically involving this compound, such as its synthesis or subsequent chemical transformations, is not available in the scientific literature.

Applications As a Versatile Building Block and Intermediate in Complex Organic Syntheses

Precursor in the Synthesis of Heterocyclic Compounds

The strategic placement of the nitro, thioether, and hydroxyl groups makes 2-(2-Nitrophenylthio)ethanol an ideal starting material for constructing various heterocyclic systems. A common and crucial transformation is the reduction of the ortho-nitro group to an aniline (B41778) derivative. This newly formed amino group is positioned to react intramolecularly with the side chain, leading to the formation of nitrogen- and sulfur-containing heterocycles.

One of the most significant applications is in the synthesis of phenothiazines and their derivatives. researchgate.netwikipedia.orgijrap.net Phenothiazines are a class of tricyclic heterocyclic compounds with a core structure of dibenzothiazine. The synthesis often involves the cyclization of 2-substituted diphenyl sulfides. wikipedia.org Starting from this compound, reduction of the nitro group generates an amino group ortho to the thioether linkage. This intermediate, 2-(2-aminophenylthio)ethanol, can then undergo acid-catalyzed dehydration and cyclization to form a 1,4-benzothiazine ring system. cbijournal.comnih.gov Further synthetic manipulations can lead to the more complex phenothiazine (B1677639) core, which is of great interest in medicinal chemistry. cbijournal.comrsc.org

The synthesis of 1,4-benzothiazines is a well-documented application. cbijournal.comnih.gov These compounds can be formed through the condensation of 2-aminothiophenols with various reagents. cbijournal.com The intermediate derived from this compound, 2-(2-aminophenylthio)ethanol, serves as a key precursor in these cyclization strategies. google.com For example, oxidative cyclocondensation or reactions involving activating agents can facilitate the ring closure to yield the benzothiazine core. cbijournal.com The resulting heterocycles are themselves valuable intermediates for more complex molecules. mdpi.com

The reactivity of the compound also allows for its use in forming other heterocyclic structures through various cyclization strategies, which may involve intramolecular condensation, rearrangement reactions, or metal-catalyzed processes. researchgate.netresearchgate.netmdpi.com

Table 1: Heterocyclic Systems Derived from this compound Precursors

| Heterocyclic System | Key Intermediate | Reaction Type |

|---|---|---|

| 1,4-Benzothiazines | 2-(2-Aminophenylthio)ethanol | Reductive Cyclization |

| Phenothiazines | Substituted 2-(phenylthio)anilines | Smiles Rearrangement / Cyclization |

| Substituted Indoles | N,N-dimethylanilines with a propargyl alcohol moiety | Exo-cyclization |

| Quinolines | N,N-dimethylanilines with a propargyl alcohol moiety | Endo-cyclization |

Intermediate in the Development of Pharmaceutical Scaffolds and Biologically Active Molecules

The structural framework of this compound is embedded within various molecules of pharmaceutical interest. Its derivatives have been explored for a range of biological activities, including anticancer and anti-inflammatory applications. psu.educhemimpex.commdpi.comdovepress.commdpi.com The ability to generate diverse heterocyclic scaffolds from this intermediate is particularly valuable in drug discovery. nih.gov

In the development of novel anticancer agents, derivatives of this compound serve as key intermediates. psu.edumdpi.comnih.gov For instance, sulfonyl-containing phosphorodiamidates have been designed as prodrugs that can release cytotoxic phosphoramide (B1221513) mustards, targeting cancer cells. psu.edu The synthesis of these prodrugs can utilize 2-(p-Nitrophenylthio)ethanol as a starting material, highlighting the importance of the nitrophenylthioethanol scaffold in creating targeted drug delivery systems. psu.edu Although this example uses the para-isomer, the underlying synthetic principles are applicable to the ortho-isomer for creating structurally diverse analogues.

Furthermore, the phenothiazine and benzothiazine cores, readily accessible from this compound, are prevalent in many biologically active compounds. cbijournal.comgoogle.comgoogle.com Phenothiazine derivatives, for example, have a long history in medicine. wikipedia.orgijrap.net The ability to synthesize substituted benzothiazines opens avenues for creating new molecules with potential therapeutic applications. mdpi.com Research has shown that certain N-heterocycles are being investigated for their potential as anticancer agents. nih.govgavinpublishers.com

The compound also serves as a precursor for anti-inflammatory drug candidates. chemimpex.commdpi.com Related structures, such as 2-(4-Nitrophenyl)ethanol, are known intermediates in the synthesis of anti-inflammatory drugs. chemimpex.com The development of COX-inhibiting nitric oxide donators (CINODs) represents a novel class of anti-inflammatory agents, and the synthesis of such molecules can involve intermediates derived from nitrophenyl-containing compounds. mdpi.com

Table 2: Pharmaceutical Scaffolds and Potential Biological Activities

| Scaffold/Molecule Class | Intermediate Type | Potential Biological Activity |

|---|---|---|

| Sulfonyl-containing Prodrugs | 2-(Nitrophenylthio)ethyl N,N'-bis(2-chloroethyl)phosphorodiamidate | Anticancer |

| 1,4-Benzothiazine Derivatives | 2-(2-Aminophenylthio)ethanol | Various, including DNA-Binding |

| Phenothiazine Derivatives | Substituted 2-(phenylthio)anilines | Anticancer, Anti-inflammatory |

| COX-Inhibiting Nitric Oxide Donators (CINODs) | Nitrophenyl-containing moieties | Anti-inflammatory |

Role in the Synthesis of Advanced Materials

The functional groups of this compound make it a suitable monomer or precursor for the synthesis of advanced materials, such as functional polymers and metal-organic complexes. researchgate.netresearchgate.netmdpi.com The functionalization of the nitro group is a key strategy in this context.

Reduction of the nitro group to an amine provides a reactive site for polymerization reactions. The resulting amino group can react with other monomers, such as dicarboxylic acids or epoxides, to form polyamides or polyepoxides. The presence of the thioether and hydroxyl groups within the polymer backbone can impart specific properties, such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions. The synthesis of hierarchically nanoporous organic polymers with nitrogen functionality has been shown to be effective for applications like CO2 capture, demonstrating the utility of nitrogen-containing monomers. rsc.org

Furthermore, this compound and its derivatives can act as ligands for the formation of metal complexes. researchgate.netresearchgate.netmdpi.comnih.gov For example, after conversion to a Schiff base, the molecule can coordinate with various transition metals like Nickel(II), Copper(II), and Zinc(II) to form stable complexes. researchgate.netresearchgate.net These metal complexes can exhibit interesting magnetic, optical, or catalytic properties, making them suitable for applications in materials science. mdpi.com For instance, metal complexes with specific ligands have been investigated for their catalytic activity and as components in molecular magnets. mdpi.com The ability to tailor the ligand structure by modifying the precursor allows for the fine-tuning of the properties of the resulting material. The functionalization of surfaces, for example with Fe3O4 magnetic nanoparticles, can also involve organic molecules to impart specific properties. nih.gov

Table 3: Advanced Materials Derived from this compound

| Material Type | Synthetic Approach | Potential Application |

|---|---|---|

| Functional Polymers | Polymerization via the amino group (post-nitro reduction) | Membranes, CO2 Capture |

| Metal-Organic Complexes | Coordination of derived ligands (e.g., Schiff bases) with metal ions | Catalysis, Magnetic Materials |

| Surface-Functionalized Nanoparticles | Attachment to nanoparticle surfaces via functional groups | Magnetic Separation, Biomedicine |

| Two-Dimensional Polymers | Solution-phase polycondensation of functionalized monomers | High-Strength Films, Composite Structures |

Mechanistic Investigations of Key Transformations Involving 2 2 Nitrophenylthio Ethanol

Study of Reaction Kinetics and Thermodynamics

In transformations involving related nitro-substituted thiophenol derivatives, the mechanism can shift between concerted and stepwise pathways. For instance, kinetic studies on the aminolysis of compounds like S-(4-nitrophenyl) O-(4-nitrophenyl) thiocarbonate in an ethanol-water mixture have been conducted to elucidate these pathways. researchgate.net Such reactions are often monitored to determine pseudo-first-order rate constants. The analysis of the Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile, can reveal mechanistic details. A downward curvature in the Brønsted plot, as observed in the reactions of certain thiocarbonates, is indicative of a stepwise mechanism that proceeds through a tetrahedral intermediate, with a change in the rate-determining step. researchgate.net

The following table presents kinetic data from a study on the reaction of secondary alicyclic amines with S-(4-nitrophenyl) O-(4-nitrophenyl) thiocarbonate (a related compound), illustrating the type of analysis used to probe reaction mechanisms. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| β1 (Brønsted coefficient) | 0.16 | Describes the sensitivity of the reaction rate to the basicity of the nucleophile when the breakdown of the intermediate is rate-determining. |

| β2 (Brønsted coefficient) | 0.84 | Describes the sensitivity of the reaction rate to the basicity of the nucleophile when the formation of the intermediate is rate-determining. |

| pKa° (center of Brønsted curvature) | 8.5 | The pKa value at which the rate-determining step of the reaction changes. |

Thermodynamic considerations are also paramount. Some reactions may be kinetically favored, meaning they have a lower activation energy and proceed faster, while others are thermodynamically favored, leading to a more stable product. beilstein-journals.org In the synthesis of certain heterocyclic compounds, for example, Density Functional Theory (DFT) calculations have shown that kinetic selectivity can be more significant than thermodynamic selectivity in determining the major product, particularly in a solvent like ethanol (B145695). beilstein-journals.org The thermodynamics of ethanol conversion reactions, in general, are highly dependent on temperature, with different reactions like decomposition or steam reforming being favored at different temperature ranges. mdpi.com For any given transformation of 2-(2-nitrophenylthio)ethanol, the Gibbs free energy change (ΔG) will determine the position of the equilibrium and the theoretical maximum yield.

Stereochemical Outcome Analysis

When a reaction creates or modifies a chiral center, the spatial arrangement of atoms in the product becomes a critical outcome. The analysis of stereochemistry helps to understand the three-dimensional pathway of a reaction mechanism.

In processes involving the 2-(2-nitrophenylthio) group, the creation of new stereocenters can lead to the formation of diastereomers. For example, in the preparation of threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenylthio)propionic esters, the molecule can exist as two different diastereoisomers: the erythro and threo forms. google.com The selective formation of the desired threo isomer is a key objective of the synthesis, highlighting the importance of stereochemical control in reactions involving the 2-(2-nitrophenylthio) moiety. google.com

The hydroxyl group of this compound is itself a site for stereochemical transformations. Reactions of alcohols, such as nucleophilic substitution, can proceed with either retention or inversion of configuration at the carbon atom bearing the -OH group. A common strategy to control this outcome involves converting the alcohol into a better leaving group, such as a tosylate. An S(_N)2 reaction on the alcohol itself might require harsh conditions and could lead to a complex stereochemical output. However, converting the alcohol to an alkyl tosylate allows the S(_N)2 reaction to proceed with a single, predictable inversion of stereochemistry. unizin.orglibretexts.org This contrasts with substitution via an alkyl halide intermediate, which involves two successive inversions and results in a product with the same stereochemistry as the starting alcohol. unizin.orglibretexts.org

| Reaction Pathway | Key Intermediate | Number of Inversions | Final Stereochemistry Relative to Starting Alcohol |

|---|---|---|---|

| Substitution via Alkyl Halide | Alkyl Halide | Two | Retention unizin.orglibretexts.org |

| Substitution via Alkyl Tosylate | Alkyl Tosylate | One | Inversion unizin.orglibretexts.org |

| Formation of Diastereomers | Threo/Erythro Isomers | N/A | Formation of stereoisomers that are not mirror images google.com |

Catalytic Effects and Solvent Influences on Reaction Pathways

Catalysts and solvents are powerful tools for manipulating reaction pathways, often by stabilizing transition states, altering the nature of reactive species, or opening up entirely new mechanistic routes.

Solvent Influences

The choice of solvent can dramatically alter reaction rates and product selectivity. This is particularly true in reactions where there is a competition between substitution (S(_N)2) and elimination (E2) pathways. The solvation of the reacting species plays a critical role. Strong solvation of a nucleophile/base by a polar, protic solvent (like water or ethanol) can weaken its strength. This effect can suppress the E2 pathway, which is highly sensitive to the strength of the base, and consequently favor the S(_N)2 pathway. nih.gov Conversely, weak solvation, for instance in a less polar solvent like dichloromethane, may favor the E2 pathway. nih.gov

The following table, modeled after studies on solvent effects in oxidation reactions, illustrates how the choice of solvent can impact reaction outcomes. frontiersin.org

| Solvent Type | General Polarity | Typical Influence on Reaction Pathway |

|---|---|---|

| Aprotic Nonpolar (e.g., Hexane) | Low | Generally leads to high conversion in non-polar reactions. frontiersin.org |

| Aprotic Polar (e.g., Acetonitrile) | Medium | Can show decreased conversion compared to nonpolar solvents. frontiersin.org |

| Protic (e.g., Ethanol, Water) | High | Can decrease reaction rates by solvating nucleophiles but may increase selectivity. beilstein-journals.orgnih.govfrontiersin.org Favors S(_N)2 over E2 pathways. nih.gov |

Catalytic Effects

Catalysts accelerate reactions without being consumed, often by lowering the activation energy. In reactions involving thioether compounds, various catalysts have been employed. For the synthesis of 2-(phenylthio)ethanol (B1207423) and its nitro-substituted analogue, a zeolite catalyst was shown to provide a high yield, demonstrating an environmentally benign approach. researchgate.net Metal ions can also exert a catalytic effect. For example, potassium ions (K) have been observed to catalyze the ethanolysis of related thiocarbonate compounds. researchgate.net In the broader context of ethanol reactions, catalysis is fundamental, with different materials like metal oxides (e.g., ZnO, Al(_2)O(_3)) or supported metals (e.g., Ni, Cu) favoring distinct pathways such as dehydration, dehydrogenation, or decomposition. mdpi.comnih.gov The specific choice of catalyst for a transformation involving this compound would depend on which functional group is targeted for reaction.

Future Research Directions and Emerging Paradigms for 2 2 Nitrophenylthio Ethanol Chemistry

Development of Green and Sustainable Synthetic Methodologies

The synthesis of 2-(2-nitrophenylthio)ethanol and related aryl thioethers traditionally relies on methods that may not align with modern principles of green chemistry. Future research should focus on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign materials.

The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for this pursuit. dergipark.org.tr Key tenets include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents, and designing for energy efficiency. iipseries.orgacs.org A common synthesis for analogous compounds involves the nucleophilic aromatic substitution (SNAr) reaction between a thiol and an activated nitroarene, often requiring stoichiometric bases and volatile organic solvents. rhhz.net

Future research can target several areas for improvement:

Safer Solvents: A shift from conventional organic solvents to greener alternatives like water or bio-derived solvents is a primary goal. Water, being non-toxic and abundant, can facilitate reactions through effects like hydrophobic interactions. dergipark.org.tr

Catalytic Approaches: Replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste. acs.org Research into recyclable heterogeneous catalysts or base catalysts for C-S bond formation could offer a more sustainable process. rhhz.netsemanticscholar.org For instance, potassium phosphate (B84403) has been demonstrated as an effective catalyst for the synthesis of non-symmetrical aryl thioethers. rhhz.net

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or sonication can dramatically reduce reaction times and energy consumption compared to conventional heating. dergipark.org.trsemanticscholar.org These methods often lead to higher product yields and purities. mdpi.com

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic hydrogenation, for example, exhibits 100% atom economy in principle for reductions, representing an ideal to strive for in other transformations. acs.org

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Aryl Thioethers

| Parameter | Conventional Method | Potential Green Methodology | Green Chemistry Principle Addressed |

|---|---|---|---|

| Solvent | Dichloromethane, THF, n-Butanol | Water, Ethanol (B145695), Ionic Liquids | Safer Solvents and Auxiliaries dergipark.org.tr |

| Reagents | Stoichiometric strong bases (e.g., sodium methoxide) | Catalytic amounts of a recyclable base (e.g., K₃PO₄) | Catalysis, Waste Prevention acs.orgrhhz.net |

| Energy Input | Prolonged heating under reflux | Microwave or Ultrasound-Assisted Reaction | Design for Energy Efficiency dergipark.org.trsemanticscholar.org |

| Waste | Salt by-products, solvent waste | Reduced salt and solvent waste | Prevention, Atom Economy acs.org |

Exploration of Novel Catalytic Applications

While this compound is not itself a catalyst, its multifunctional structure makes it an ideal substrate for exploring a variety of novel catalytic transformations. The presence of three distinct reactive sites allows for its use as a versatile building block in complex molecule synthesis.

Future research should investigate catalytic pathways targeting each functional group:

Catalytic Reduction of the Nitro Group: The nitro group is a key functional handle. Its selective catalytic reduction to an amine is a fundamental transformation in organic synthesis. rsc.org This could be achieved using various catalytic systems, including iron complexes or nanoparticles, under mild conditions. iipseries.orgacs.org The resulting 2-(2-aminophenylthio)ethanol could serve as a precursor for synthesizing important heterocyclic structures, such as benzothiazines, through intramolecular cyclization.

Catalytic Oxidation of the Ethanol Group: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid. This transformation could be accomplished using advanced catalytic materials, such as those based on platinum (Pt) or palladium (Pd), or through tandem oxidation processes with multifunctional catalysts. mdpi.comnih.govmdpi.com This would generate bifunctional molecules with potential applications in polymer and materials science.

Tandem and Cascade Reactions: The development of multifunctional catalysts could enable tandem reactions where multiple transformations occur in a single pot. unizar.es For example, a catalyst could facilitate the reduction of the nitro group followed by an N-alkylation or acylation in a one-pot process, streamlining the synthesis of more complex derivatives.

Table 2: Potential Catalytic Transformations of this compound

| Functional Group | Catalytic Transformation | Potential Catalyst Type | Resulting Product Class |

|---|---|---|---|

| Nitro Group | Selective Reduction | Iron, Palladium, or Platinum-based catalysts | Aromatic Amines rsc.orgacs.org |

| Ethanol Group | Selective Oxidation | Pt- or Pd-based catalysts, Multifunctional oxides | Aldehydes, Carboxylic Acids mdpi.commdpi.com |

| Thioether Linkage | C-S Bond Cleavage/Functionalization | Transition-metal complexes | Thiophenols, Substituted Thioethers |

| Multiple Groups | Reductive Cyclization | Tandem Catalysts | Benzothiazine Derivatives |

Advanced Multiscale Computational Modeling

Computational modeling provides powerful tools for understanding and predicting the behavior of chemical systems, from the electronic level to bulk material properties. A multiscale modeling approach can offer profound insights into the chemistry of this compound, guiding experimental work and accelerating discovery. frontiersin.orgresearchgate.net

A hierarchical modeling strategy could be implemented:

Quantum Mechanics (QM) Scale: Using methods like Density Functional Theory (DFT), researchers can calculate electronic properties, bond energies, and reaction pathways. researchgate.net This scale is ideal for elucidating reaction mechanisms, predicting the reactivity of the different functional groups, and understanding the role of catalysts at a molecular level. acs.org

Molecular Dynamics (MD) Scale: MD simulations can model the behavior of an ensemble of molecules over time. This allows for the study of conformational dynamics, intermolecular interactions, and solvation effects, which are crucial for understanding the compound's physical properties and its behavior in solution.

Continuum Scale: At the largest scale, continuum models can simulate bulk properties and process conditions, such as fluid dynamics in a reactor. frontiersin.org This is essential for process optimization and scaling up synthetic procedures.

The integration of these different scales provides a holistic view, connecting molecular properties to macroscopic behavior. mdpi.comnih.gov

Table 3: Multiscale Computational Modeling Applications for this compound

| Modeling Scale | Computational Method | Potential Research Focus | Expected Insights |

|---|---|---|---|

| Quantum (Electronic) | Density Functional Theory (DFT) | Reaction mechanism of nitro reduction; Spectroscopic property prediction | Transition state energies; pKa values; IR/NMR spectra prediction researchgate.netacs.org |

| Atomistic (Molecular) | Molecular Dynamics (MD) | Solvation in green solvents; Conformational analysis | Solvent-solute interactions; Preferred molecular conformations |

| Mesoscale | Coarse-Grained MD | Self-assembly or aggregation behavior | Formation of higher-order structures |

| Continuum (Process) | Finite Element Method (FEM) | Behavior in a flow reactor; Mass and heat transfer | Optimization of reaction conditions for scale-up nih.gov |

Integration with High-Throughput Experimentation and Automation

High-Throughput Experimentation (HTE) and laboratory automation have transformed chemical research by enabling the rapid execution and analysis of a large number of experiments in parallel. researchgate.netmt.com Applying these technologies to the chemistry of this compound can significantly accelerate both synthesis optimization and the discovery of new applications.

Key areas for integration include:

Reaction Optimization: Automated synthesis platforms can be used to perform numerous experiments simultaneously in microplate format (e.g., 96-well plates), systematically screening a wide range of variables. chemspeed.comnih.gov For the synthesis of this compound, HTE could rapidly identify the optimal catalyst, solvent, temperature, and reactant ratios to maximize yield and minimize byproducts. researchgate.net

Discovery of Novel Reactions: HTE is a powerful tool for reaction discovery. By reacting this compound with large libraries of diverse chemical building blocks under an array of catalytic conditions, novel transformations and products can be identified efficiently. drugtargetreview.com

Automated "Design-Make-Test-Analyze" Cycles: The ultimate goal is the creation of fully autonomous discovery platforms. bohrium.comnih.gov Integrating automated synthesis robots with high-throughput purification and analytical instrumentation (like LC-MS) allows for closed-loop optimization, where the results from one round of experiments are used by machine learning algorithms to design the next, more effective set of experiments. drugtargetreview.com This approach dramatically shortens the timeline for molecular discovery and process development. chemistryviews.org

Table 4: Applications of HTE and Automation in this compound Research

| Application | Objective | Key Variables to Screen | Expected Outcome |

|---|---|---|---|

| Synthesis Optimization | Maximize yield and purity of this compound | Catalysts, ligands, bases, solvents, temperatures, reaction times | Optimized, robust, and scalable green synthetic protocol nih.govresearchgate.net |

| Catalyst Screening | Identify novel catalysts for transformations (e.g., nitro reduction) | Metal precursors, ligands, supports, oxidants/reductants | Highly active and selective catalysts for functional group modification researchgate.net |

| Reaction Discovery | Discover new reactivity and applications | Diverse libraries of coupling partners and reagents | Novel derivatives with potentially valuable properties drugtargetreview.com |

| Process Development | Develop a scalable and robust manufacturing process | Flow rates, concentrations, residence times in a flow reactor | Efficient and continuous manufacturing process |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.